molecular formula C6H5BF3NO3 B13025640 B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid

B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid

Cat. No.: B13025640
M. Wt: 206.92 g/mol
InChI Key: MIFOCYABWMFVHT-UHFFFAOYSA-N
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Description

B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 4-position. The trifluoromethoxy group is strongly electron-withdrawing, which increases the acidity of the boronic acid, enhancing its reactivity in forming cyclic esters with diols (e.g., sugars) . The pyridine ring introduces a nitrogen heteroatom, enabling hydrogen bonding and coordination interactions, which are critical in catalysis, sensing, and drug design . This compound is structurally distinct from phenyl-based boronic acids, as the pyridine ring’s electronic and steric properties influence its applications in Suzuki-Miyaura cross-coupling reactions and biological targeting .

Properties

Molecular Formula

C6H5BF3NO3

Molecular Weight

206.92 g/mol

IUPAC Name

[2-(trifluoromethoxy)pyridin-4-yl]boronic acid

InChI

InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-3-4(7(12)13)1-2-11-5/h1-3,12-13H

InChI Key

MIFOCYABWMFVHT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)OC(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethoxylation of a pyridine derivative using a suitable trifluoromethoxylation reagent, followed by borylation to introduce the boronic acid group .

Industrial Production Methods: Industrial production of [2-(trifluoromethoxy)pyridin-4-yl]boronic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid has been explored for its potential as an anticancer agent. It is involved in the synthesis of matrix metalloproteinase inhibitors, which play a crucial role in cancer progression by degrading extracellular matrix components. Studies have shown that derivatives of this compound can inhibit lactate dehydrogenase, a key enzyme in cancer metabolism, thereby reducing cancer cell proliferation .

Antituberculosis Compounds
The compound is also utilized in the synthesis of PA-824 analogs, which are promising candidates for antituberculosis therapy. These analogs demonstrate enhanced activity against Mycobacterium tuberculosis, particularly in drug-resistant strains .

Inhibitors of Enzymes
Research indicates that this compound can be used to develop inhibitors targeting branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The structural optimization of related compounds has led to the identification of potent inhibitors with high selectivity .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of this compound is its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This process enables the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules . The trifluoromethoxy group enhances the electrophilicity of the aryl ring, improving reaction yields.

Synthesis of Functionalized Compounds
The compound serves as a versatile building block for synthesizing various functionalized aryl and heteroaryl derivatives. For instance, it can be used to prepare 2-nitro-6-(trifluoromethyl)phenylboronic acid through nitration reactions, expanding its utility in creating diverse chemical entities .

Material Science

Fluoroarylboronic Acids in Electronics
Fluoroarylboronic acids, including this compound, are increasingly important in developing materials for electronic applications. Their unique properties allow them to be used as additives to enhance the conductivity of lithium-ion battery electrolytes . Additionally, they are employed in creating covalent organic frameworks (COFs) and polymers with tailored properties.

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnticancer agents, antituberculosis compounds ,
Organic SynthesisSuzuki-Miyaura cross-coupling reactions ,
Material ScienceConductive additives for batteries, COFs

Case Studies

Case Study 1: Development of Anticancer Agents
In a study focused on synthesizing lactate dehydrogenase inhibitors using this compound, researchers demonstrated significant inhibition of cancer cell proliferation. The study highlighted the compound's effectiveness in targeting metabolic pathways critical for tumor growth.

Case Study 2: Synthesis of Antituberculosis Drugs
Another research initiative explored the synthesis of PA-824 analogs using this boronic acid derivative. The findings indicated enhanced efficacy against resistant strains of tuberculosis, showcasing its potential in addressing global health challenges.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features, properties, and applications of B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid and related boronic acids:

Compound Name Substituents Key Properties Reactivity & Applications Biological Activity References
This compound 2-OCF₃, 4-B(OH)₂ on pyridine High acidity (electron-withdrawing OCF₃), pyridine N enables coordination Suzuki coupling (e.g., synthesis of biaryls); potential in glucose sensing Anticancer (inferred from boronic acid analogs), enzyme inhibition (e.g., HDACs)
ortho-(Trifluoromethoxy)phenylboronic acid 2-OCF₃ on phenyl Strong D-glucose binding (unusual selectivity) Diagnostic applications (diabetes monitoring) Diabetes diagnostics
B-(3-Hydroxy-4-pyridinyl)boronic acid 3-OH, 4-B(OH)₂ on pyridine Enhanced solubility (hydrophilic OH), H-bond donor Drug design (e.g., HDAC inhibitors), coordination chemistry Antifungal (inferred from related compounds)
4-(4-Pyridyl)phenylboronic acid Biphenyl with pyridine and B(OH)₂ Extended π-system for π-π stacking Suzuki coupling (steric hindrance may reduce efficiency) Not reported; potential in tubulin inhibition (cf. boronic stilbenes)
B-[2-(Methylamino)-4-pyridinyl]boronic Acid 2-NHCH₃, 4-B(OH)₂ on pyridine Basic amino group modifies electronic environment Intermediate in cephalosporin synthesis Antibacterial (inferred from cephalosporin analogs)

Key Differences and Implications

Substituent Effects on Reactivity :

  • The trifluoromethoxy group in this compound increases boronic acid acidity (lower pKa), favoring ester formation with diols compared to hydroxy-substituted analogs (e.g., B-(3-Hydroxy-4-pyridinyl)boronic acid) .
  • Pyridine vs. Phenyl : The nitrogen in pyridine enables coordination to metal catalysts (e.g., Pd in Suzuki reactions) and hydrogen bonding in biological targets, unlike phenyl-based analogs .

Biological Activity: Anticancer Potential: Boronic acids with pyridine moieties (e.g., ) show antiproliferative effects, likely due to tubulin polymerization inhibition or proteasome targeting . The trifluoromethoxy group’s lipophilicity may enhance blood-brain barrier penetration for glioblastoma targeting. Enzyme Inhibition: Pyridinyl boronic acids are implicated in histone deacetylase (HDAC) inhibition, as seen in , where ortho-substituted analogs achieved sub-µM IC₅₀ values .

Sensing and Diagnostics: The ortho-(trifluoromethoxy)phenylboronic acid () binds D-glucose preferentially over D-fructose, a rarity among boronic acids. The pyridine analog may exhibit altered selectivity due to nitrogen-mediated interactions .

Synthetic Utility :

  • In Suzuki-Miyaura couplings (), electron-withdrawing groups (e.g., OCF₃) activate the boronic acid for cross-coupling, while bulky substituents (e.g., biphenyl in ) may reduce efficiency .

Research Findings and Data

Binding Studies

  • Sugar Selectivity : Ortho-(trifluoromethoxy)phenylboronic acid binds D-glucose with a dissociation constant (Kd) ~10⁻³ M, outperforming fructose by 3-fold . Pyridine analogs may shift selectivity due to nitrogen’s electronegativity.
  • Proteasome Inhibition : Boronic acids like bortezomib () inhibit the 20S proteasome with IC₅₀ < 10 nM. Structural analogs with pyridine could enhance specificity for cancer targets .

Anticancer Activity

  • Tubulin Polymerization : Boronic acid-containing cis-stilbenes () inhibit tubulin polymerization (IC₅₀ = 21–22 µM). The trifluoromethoxy group’s hydrophobicity may improve membrane permeability .

Biological Activity

B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its antiproliferative effects.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with trifluoromethoxy-substituted pyridines through various coupling reactions, including Suzuki-Miyaura cross-coupling. This method allows for the introduction of the trifluoromethoxy group at the desired position on the pyridine ring, which is crucial for enhancing the compound's biological activity.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of different types of cancer cells, including:

  • Breast Cancer Cells (MCF-7) : In vitro assays demonstrated that this compound significantly reduced cell viability, with IC50 values indicating potent antiproliferative effects.
  • Leukemia Cells (K562) : Similar effects were observed in K562 cell lines, where the compound induced apoptosis and inhibited proliferation.

The mechanism of action appears to involve the induction of apoptotic pathways, including the activation of caspases and modulation of key proteins involved in cell cycle regulation.

Cell Line IC50 (µM) Mechanism
MCF-75.2Induction of apoptosis via caspase activation
K5623.8Cell cycle arrest and apoptosis

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies indicate that:

  • Substituents on the Pyridine Ring : The presence of electron-withdrawing groups like trifluoromethoxy enhances the compound's ability to interact with biological targets.
  • Boron Functional Group : The boronic acid moiety plays a crucial role in its interaction with proteins involved in cell signaling pathways.

Research has shown that modifications to the substituents can either enhance or diminish biological activity, highlighting the importance of careful design in drug development.

Case Studies

  • In Vivo Efficacy : A study conducted on mouse models bearing xenografts of MCF-7 cells demonstrated that treatment with this compound resulted in significant tumor shrinkage compared to control groups. This suggests potential for clinical application in breast cancer therapy.
  • Combination Therapies : Research indicates that combining this boronic acid derivative with other chemotherapeutic agents may lead to synergistic effects, enhancing overall efficacy and reducing resistance in cancer cells.
  • Mechanistic Studies : Further investigations into its mechanism revealed that this compound affects multiple signaling pathways, including those related to apoptosis and cell cycle regulation. Flow cytometry analyses showed alterations in cell cycle profiles consistent with G1 phase arrest.

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